molecular formula C20H16Cl2N2O2 B15026358 4-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

4-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B15026358
M. Wt: 387.3 g/mol
InChI Key: FSRQZVWOGQKDIC-UHFFFAOYSA-N
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Description

4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form the intermediate 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated phenoxy structure.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring structure.

Uniqueness

4-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its combined chlorinated phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H16Cl2N2O2/c21-17-7-8-19(18(22)10-17)26-13-14-3-5-16(6-4-14)20(25)24-12-15-2-1-9-23-11-15/h1-11H,12-13H2,(H,24,25)

InChI Key

FSRQZVWOGQKDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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